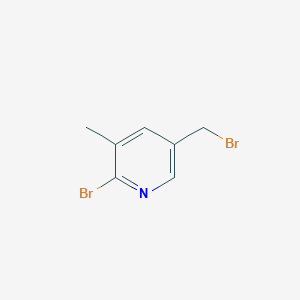

2-Bromo-5-(bromomethyl)-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-(bromomethyl)-3-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyridine derivatives and is widely used in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Organic Synthesis and Intermediates

2-Bromo-5-(bromomethyl)-3-methylpyridine serves as a valuable intermediate in organic synthesis. Researchers use it to construct more complex molecules by introducing functional groups or modifying existing structures. Its bromine atoms make it an excellent electrophile for substitution reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the creation of diverse organic compounds .

Agrochemicals and Pesticides

The compound’s bromine-containing moiety makes it relevant in the development of agrochemicals and pesticides. Researchers explore its potential as a building block for novel herbicides, fungicides, and insecticides. By incorporating this fragment into pesticide structures, they aim to enhance efficacy, selectivity, and environmental safety .

Pharmaceutical Research

In drug discovery, 2-bromo-5-methoxybenzyl bromide plays a role in designing bioactive molecules. Medicinal chemists utilize it to synthesize analogs or prodrugs with improved pharmacokinetic properties. Additionally, its reactivity allows for site-specific modifications in drug candidates, potentially enhancing their therapeutic profiles .

Dyestuff and Colorants

The compound’s aromatic ring and bromine substituents make it interesting for dyestuff and colorant applications. Researchers investigate its potential as a precursor for developing new dyes, pigments, and fluorescent materials. By tuning the substituents, they can achieve specific colors and optical properties .

Materials Science

Scientists explore 2-bromo-5-methoxybenzyl bromide in materials science. It can serve as a building block for functional materials, such as liquid crystals, polymers, and coordination complexes. By incorporating this compound into the backbone of macromolecules, they aim to tailor properties like solubility, conductivity, or luminescence .

Thiophene-Based Polymers

While not directly related to the compound itself, recent research highlights the synthesis of regioregular thiophene-based polymers. These polymers find applications in organic electronics, including organic photovoltaics (solar cells) and field-effect transistors. The synthesis of such polymers often involves brominated thiophene derivatives, which can include 2-bromo-5-methoxybenzyl bromide .

Mecanismo De Acción

Target of Action

Brominated compounds often interact with various biological targets, including proteins and enzymes, due to their high reactivity .

Mode of Action

Brominated compounds typically act as electrophiles, reacting with nucleophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic potential .

Result of Action

The effects would depend on the specific targets and pathways influenced by this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of brominated compounds and their interactions with biological targets .

Propiedades

IUPAC Name |

2-bromo-5-(bromomethyl)-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCTOIWAUZOJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(bromomethyl)-3-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2414134.png)

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)

![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)

![(3E)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2414142.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2414146.png)

![N-(4-fluorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2414149.png)

![3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B2414154.png)

![4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline](/img/structure/B2414155.png)